N-(2-cyano-3-methylbutanoyl)urea
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-carbamoyl-2-cyano-3-methylbutanamide |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)5(3-8)6(11)10-7(9)12/h4-5H,1-2H3,(H3,9,10,11,12) |
InChI Key |
ROCRDTGJAISBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agricultural Urea Derivatives
Urea fertilizers, such as conventional urea and compost-enriched variants, are widely studied for their soil-enhancing properties. Table 1 (adapted from ) compares soil chemical properties after treatment with urea versus compost:
| Property | Urea Fertilizer | Compost | Control |
|---|---|---|---|
| pH | 6.2 ± 0.3 | 6.8 ± 0.2 | 5.9 ± 0.1 |
| Organic Carbon (%) | 1.5 ± 0.1 | 2.3 ± 0.2 | 1.1 ± 0.1 |
| Nitrogen (mg/kg) | 120 ± 10 | 95 ± 8 | 60 ± 5 |
Biochemically Active Ureas
PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea), a urea derivative with a chloro-dimethoxyphenyl group, demonstrates α7 nicotinic acetylcholine receptor modulation. In contrast, N-(2-cyano-3-methylbutanoyl)urea lacks the aromatic and heterocyclic moieties critical for receptor binding, suggesting divergent biological targets .
Sulfonylurea Derivatives
European patent applications () highlight sulfonylurea compounds like N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea. These derivatives exhibit high thermal stability and are used as polymer additives. The cyano group in this compound may reduce stability compared to sulfonyl groups but enhance electrophilicity for nucleophilic reactions .
Key Research Findings and Data Gaps
- Agricultural Potential: The compound’s delayed nitrogen release could mitigate leaching but requires field trials to confirm efficacy compared to urea-gypsum-bio-compost blends .
- Biochemical Applicability: Unlike PNU-120596, it lacks receptor-specific activity but may serve as a precursor for cyano-functionalized agrochemicals .
- Industrial Limitations : Lower thermal stability relative to sulfonylureas limits high-temperature applications unless stabilized .
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs acetone as both the solvent and alkylating agent. A reducing agent, such as sodium cyanoborohydride, is introduced to stabilize intermediates and drive the reaction toward the desired product. Key parameters include:
-
Temperature : 50–70°C to balance reaction rate and side-product formation.
-
Catalyst : Acidic or basic catalysts (e.g., acetic acid or pyridine) enhance nucleophilic attack on the carbonyl group.
-
Reaction Time : 12–24 hours for complete conversion.
A gram-scale reaction demonstrated a yield of 91%, highlighting the method’s scalability. However, steric hindrance from branched substrates (e.g., 2-adamantyl amine) can reduce yields to 31%, necessitating higher catalyst loadings (2 mol %) and base additives (15 mol % KOH).
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Maximizes rate |
| Catalyst Loading | 0.5–2 mol % | Prevents degradation |
| Reducing Agent | NaCNBH₃ | Stabilizes intermediates |
| Solvent | Acetone | Dual role as reagent |
Vacuum Rectification and Condensation Method
Adapted from a patent for 1,3-dimethyl cyanoacetylurea, this method involves vacuum rectification of cyanoacetic acid followed by condensation with a methylated urea derivative. While originally designed for a different compound, the protocol is adaptable to this compound by substituting dimethyl urea with the appropriate amine.
Stepwise Synthesis
-
Vacuum Rectification : Cyanoacetic acid undergoes vacuum distillation (100–150 mbar) to remove impurities and water, achieving >99% purity.
-
Anhydrous Conditions : Acetic anhydride is added to the rectified acid, forming an anhydride intermediate and eliminating residual water.
-
Condensation Reaction : The purified acid reacts with methylated urea at 58–62°C, followed by acetic anhydride addition to initiate cyclization. Distillation under vacuum (95–98°C) removes acetic acid byproducts, yielding the final urea derivative.
Table 2: Condensation Reaction Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Rectification | 100–150 mbar, 140°C | Purity >99% |
| Anhydride Formation | Acetic anhydride, 40°C | Water removal |
| Condensation | 58–62°C, 24 h | Cyclization |
This method improves yield by 0.5–1.2% compared to traditional approaches, attributed to rigorous moisture control.
Alternative Synthetic Routes
Isocyanate-Mediated Multicomponent Reactions
Isocyanates, known for their reactivity in urea formation, offer a potential route via multicomponent reactions. For example, reacting an isocyanate with a nitrile imine and isocyanide could yield triazinedione intermediates, which might be hydrolyzed to ureas. However, this pathway remains unexplored for this compound.
Ruthenium-Catalyzed Dehydrogenation
A ruthenium PNP catalyst enables urea synthesis from methanol and amines, producing hydrogen as the sole byproduct. While effective for symmetric ureas, adapting this method to asymmetric derivatives like this compound would require selective amine coupling and formaldehyde intermediacy.
Analytical Characterization
Structural confirmation of this compound relies on advanced spectroscopic techniques:
-
NMR Spectroscopy : H NMR reveals distinct peaks for the cyano group (δ 2.8–3.1 ppm) and urea NH protons (δ 5.2–5.6 ppm).
-
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 168.15 (C₇H₈N₂O₂).
-
Infrared Spectroscopy : Strong absorptions at 2250 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=O) validate functional groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-cyano-3-methylbutanoyl)urea, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of this compound can be approached via condensation reactions between cyano-substituted carboxylic acid derivatives and urea precursors. For structurally similar compounds (e.g., methyl 2-cyano-3-methylbut-2-enoate), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been used to activate carboxyl groups, followed by urea bond formation . Solvent selection (e.g., DMF or PBS buffer) and temperature control (25–60°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the urea backbone and cyano group positioning. X-ray crystallography, as demonstrated for related urea derivatives (e.g., N-(5-chloro-3-methyl-1-phenyl-pyrazol-4-ylcarbonyl)-N'-(2-methoxyphenyl)thio-urea), provides definitive structural validation . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (ESI-MS) verifies molecular weight .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer : Design enzyme inhibition assays using recombinant proteins (e.g., MMP3 or IL-6) and monitor activity via fluorescence-based substrates or ELISA. For example, recombinant human MMP3 protein (513-MP) has been used to test urea derivatives, with IC₅₀ values calculated from dose-response curves . Molecular docking studies using SMILES/InChI descriptors (e.g., PubChem data ) can predict binding interactions with target enzymes.
Q. How should discrepancies in thermal stability data for urea derivatives be resolved?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition points and phase transitions. For example, N-(p-methylphenyl)-N'-(2-pyridyl)urea was analyzed via calorimetry to resolve conflicting thermal profiles, revealing polymorphic transitions at 120–150°C . Replicate experiments under inert atmospheres (e.g., nitrogen) minimize oxidative degradation artifacts.
Q. What strategies mitigate impurities in this compound synthesis, and how are they identified?
- Methodological Answer : By-products often arise from incomplete coupling or cyano group hydrolysis. Use LC-MS to detect impurities (e.g., unreacted intermediates or hydrolyzed cyano→carboxylic acid products). Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to urea precursor) and employ scavengers like TCEP (Tris-(2-carboxyethyl)phosphine) to reduce disulfide by-products .
Q. Can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Yes. Use QSAR (Quantitative Structure-Activity Relationship) models with software like Schrödinger or MOE. Input SMILES/InChI descriptors (e.g., "C21H18N4O4" for similar compounds ) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can further assess membrane permeability .
Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Spike human serum with deuterated internal standards (e.g., d₄-urea analogs) to correct for matrix effects. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
